molecular formula C17H12F3N3O3S B5836670 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide

货号 B5836670
分子量: 395.4 g/mol
InChI 键: YJEWBABWBNMFHI-FMIVXFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and function of B cells, which are a type of white blood cells that produce antibodies to fight infections.

作用机制

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide involves the inhibition of BTK, which is a critical enzyme in the B cell signaling pathway. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, leads to the suppression of the immune response and the inhibition of B cell malignancies.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of BTK leads to the suppression of B cell activation and proliferation, which results in the suppression of the immune response. This has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, BTK inhibitors have been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

实验室实验的优点和局限性

One of the main advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is its potency as a BTK inhibitor. This makes it an ideal compound for use in preclinical studies to investigate the role of BTK in various diseases. Additionally, the synthesis method has been optimized to produce high yields and purity of the final product, making it easier to obtain for laboratory experiments. One of the limitations of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is its specificity for BTK, which may limit its applications in diseases that do not involve B cells.

未来方向

There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide. One area of research is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another area of research is the investigation of the role of BTK in other diseases such as autoimmune diseases and inflammatory diseases. Additionally, the development of more potent and selective BTK inhibitors may lead to improved treatment options for B cell malignancies and other diseases.

合成方法

The synthesis method of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide involves several steps. The first step is the reaction between 4-aminobenzenesulfonamide and 2,3,4-trifluorobenzaldehyde to form the intermediate compound 4-(2,3,4-trifluorophenyl)-N-(4-sulfamoylphenyl)benzamide. The second step involves the reaction between the intermediate compound and acryloyl chloride to form the final product N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide. This synthesis method has been optimized to produce high yields and purity of the final product.

科学研究应用

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide has been extensively studied in scientific research due to its potential applications in various fields. One of the main areas of research is in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors have shown promising results in clinical trials for the treatment of these malignancies, and N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide is one of the most potent BTK inhibitors currently available.

属性

IUPAC Name

(E)-2-cyano-N-(4-sulfamoylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3S/c18-17(19,20)15-4-2-1-3-11(15)9-12(10-21)16(24)23-13-5-7-14(8-6-13)27(22,25)26/h1-9H,(H,23,24)(H2,22,25,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWBABWBNMFHI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。